methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate
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Overview
Description
Methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
The synthesis of methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, followed by esterification to introduce the methyl ester group .
Chemical Reactions Analysis
Methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate can be compared with other thiazole and pyridine derivatives:
Thiazole Derivatives: Compounds such as thiazolopyrimidines share similar structural features but differ in their biological activities and applications.
Pyridine Derivatives: Pyridine-based compounds like pyridoxine (vitamin B6) have different functional groups and biological roles.
Unique Features:
Properties
Molecular Formula |
C9H6ClNO3S |
---|---|
Molecular Weight |
243.67 g/mol |
IUPAC Name |
methyl 3-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H6ClNO3S/c1-14-9(13)5-2-7(12)11-6(10)4-15-8(11)3-5/h2-4H,1H3 |
InChI Key |
AFLRZPLYXNQQRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C(=C1)SC=C2Cl |
Origin of Product |
United States |
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